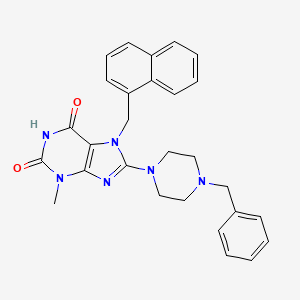![molecular formula C15H14ClNO3S B2915863 Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate CAS No. 379256-79-8](/img/structure/B2915863.png)
Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H14ClNO3S . It has a molecular weight of 275.76 . Another similar compound is Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate with a molecular weight of 262.74 .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate is 1S/C11H14ClNO3S/c1-3-7-5-8 (11 (15)16-4-2)10 (17-7)13-9 (14)6-12/h5H,3-4,6H2,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has demonstrated the synthesis of various thiophene derivatives, highlighting their potential in medical and material science applications. For instance, thiophene derivatives have been synthesized and studied for their hypoglycemic activity, where compounds exhibited significant blood glucose-lowering activities in fasted rats, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982). Additionally, novel heterocyclic disperse dyes with thiophene moiety have been developed for dyeing polyester fibers, showing good fastness properties, though with poor photostability, indicating their utility in the textile industry (Iyun et al., 2015).
Antimicrobial Applications
The antimicrobial properties of thiophene derivatives have also been a subject of interest. A study reported the synthesis of novel 2-aminothiophene derivatives, which showed promising antibacterial activity, pointing towards their potential use in developing new antimicrobial agents (Prasad et al., 2017). This is further supported by research on mercapto-and aminopyrimidine derivatives of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate, which exhibited in vitro antimicrobial activity against pathogenic microorganisms (El-kerdawy et al., 1990).
Material Science and Dye Applications
In material science, the application extends to the development of disperse dyes with thiophene moieties for textile applications. The dyes derived from thiophene derivatives have been assessed on polyester fabric, showing very good levelness and fastness properties, albeit with varying photostability, underscoring their significance in the dyeing industry (Iyun et al., 2015).
Chemical Synthesis and Reactivity Studies
The chemical synthesis and reactivity of thiophene derivatives have been explored to create a variety of compounds with potential biological and industrial applications. Studies have developed methodologies for synthesizing ethyl 3-amino-5-arylthiophene-2-carboxylates, offering pathways to create substances with potential applications in drug development and material science (Shastin et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-20-15(19)11-8-12(10-6-4-3-5-7-10)21-14(11)17-13(18)9-16/h3-8H,2,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJPAMUWIGAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)
![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)


![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2915789.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2915793.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2915798.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2915800.png)

